molecular formula C20H14N4O4 B6107810 N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-nitrobenzamide

N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-nitrobenzamide

Cat. No. B6107810
M. Wt: 374.3 g/mol
InChI Key: JTRPLBUOYCWXPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-nitrobenzamide, also known as GSK-J4, is a potent and selective inhibitor of the histone demethylase JMJD3. JMJD3 is a member of the Jumonji C domain-containing (JmjC) family of histone demethylases, which play a critical role in regulating gene expression by removing methyl groups from lysine residues on histone proteins. GSK-J4 has been shown to have potential therapeutic applications in a variety of disease states, including cancer, inflammation, and neurodegeneration.

Mechanism of Action

N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-nitrobenzamide exerts its effects by inhibiting the activity of the histone demethylase JMJD3. JMJD3 plays a critical role in regulating gene expression by removing methyl groups from lysine residues on histone proteins. By inhibiting the activity of JMJD3, this compound prevents the demethylation of histones, leading to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely dependent on the specific disease state being studied. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis, or programmed cell death. In inflammatory cells, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and tissue damage. In neurons, this compound has been shown to reduce the accumulation of beta-amyloid plaques, suggesting that it may have potential as a disease-modifying therapy for Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-nitrobenzamide is its potency and selectivity for JMJD3. This allows researchers to specifically target the activity of JMJD3 without affecting other histone demethylases. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for research on N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-nitrobenzamide. One area of interest is the development of more potent and selective inhibitors of JMJD3, which may have improved efficacy in vivo. Another area of interest is the development of drug delivery systems that can improve the bioavailability and half-life of this compound in vivo. Finally, further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications in various disease states.

Synthesis Methods

The synthesis of N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-nitrobenzamide involves a multi-step process that begins with the preparation of the intermediate 2-methyl-5-(4-nitrophenyl)oxazole. This intermediate is then coupled with 2-aminopyridine to form the key intermediate 2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-nitrobenzamide, which is subsequently purified and characterized.

Scientific Research Applications

N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-nitrobenzamide has been extensively studied in preclinical models of disease, and has shown promising results in a variety of applications. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In addition, this compound has been shown to sensitize cancer cells to chemotherapy, suggesting that it may have potential as an adjuvant therapy.
Inflammation is another area where this compound has shown promise. In preclinical models of inflammatory disease, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and tissue damage. This suggests that this compound may have potential as a treatment for diseases such as rheumatoid arthritis and inflammatory bowel disease.
Finally, this compound has also been studied in the context of neurodegenerative disease. In preclinical models of Alzheimer's disease, this compound has been shown to reduce the accumulation of beta-amyloid plaques, a hallmark of the disease. This suggests that this compound may have potential as a disease-modifying therapy for Alzheimer's disease.

properties

IUPAC Name

N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O4/c1-12-4-5-14(20-23-18-17(28-20)3-2-10-21-18)11-16(12)22-19(25)13-6-8-15(9-7-13)24(26)27/h2-11H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRPLBUOYCWXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.